molecular formula C18H26N2O B14080235 2,6-Dimethyl-1-(1-oxopropyl)-4-(3-phenyl-2-propenyl)piperazine

2,6-Dimethyl-1-(1-oxopropyl)-4-(3-phenyl-2-propenyl)piperazine

Cat. No.: B14080235
M. Wt: 286.4 g/mol
InChI Key: JELNWDOXWGBBLO-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-(1-oxopropyl)-4-(3-phenyl-2-propenyl)piperazine (CAS 4204-01-7) is a piperazine derivative characterized by:

  • 2,6-Dimethyl groups on the piperazine ring, enhancing steric hindrance and modulating lipophilicity.
  • 4-(3-Phenyl-2-propenyl) group (cinnamyl moiety), a structural feature shared with bioactive compounds like flunarizine and cinnarizine .

Properties

IUPAC Name

1-[2,6-dimethyl-4-(3-phenylprop-2-enyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-4-18(21)20-15(2)13-19(14-16(20)3)12-8-11-17-9-6-5-7-10-17/h5-11,15-16H,4,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELNWDOXWGBBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CN(CC1C)CC=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Dimethyl-1-(1-oxopropyl)-4-(3-phenyl-2-propenyl)piperazine, a compound with the molecular formula C18H26N2O and a molecular weight of 286.41 g/mol, is characterized by its piperazine structure with notable substitutions that suggest potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Dimethyl Substituents : Located at the 2 and 6 positions of the piperazine ring.
  • Propionyl Group : At the 1 position.
  • Cinnamyl Moiety : At the 4 position, contributing to its reactivity and potential biological activity.

The unique arrangement of these functional groups may confer distinct properties that could be leveraged in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The reactions may include:

  • Alkylation or Acylation : Due to the piperazine's amine nature.
  • Nucleophilic Addition : Involving the carbonyl group from the propionyl moiety.
  • Electrophilic Addition : Engaging the double bond in the cinnamyl group.

These synthetic routes are crucial for producing the compound in sufficient purity for biological evaluation.

Anticonvulsant Activity

Research has indicated that compounds structurally related to this compound exhibit anticonvulsant properties. For instance, studies on similar piperazine derivatives have shown significant activity in various seizure models, including maximal electroshock and pentylenetetrazole tests .

Anti-inflammatory Properties

Several studies have demonstrated anti-inflammatory activities in piperazine derivatives. For example, derivatives similar to this compound have shown promising inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with inhibitory rates reaching up to 87% at specific concentrations .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored. Some derivatives have exhibited potent antibacterial and antifungal activities, outperforming standard antibiotics in certain assays . This suggests that this compound may possess similar properties worthy of investigation.

Case Studies and Research Findings

StudyFocusFindings
Anticonvulsant ActivityRelated piperazine derivatives showed high efficacy in seizure models.
Anti-inflammatory ActivityCompounds exhibited up to 87% inhibition of TNF-α at 10 μM concentration.
Antimicrobial ActivitySome derivatives demonstrated enhanced potency against bacterial strains compared to standard treatments.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Key Features LogP* Bioactivity Reference
Target Compound 2,6-dimethyl; 1-oxopropyl; 4-(3-phenyl-2-propenyl) High steric hindrance; moderate polarity ~3.1 (est.) Under investigation
Flunarizine 1-[bis(4-fluorophenyl)methyl]; 4-(3-phenyl-2-propenyl) Calcium channel blocker; high lipophilicity 5.8 Migraine prophylaxis, antihistaminic
Cinnarizine 1-(diphenylmethyl); 4-(3-phenyl-2-propenyl) Anti-vertigo agent; high membrane permeability 5.2 Motion sickness, gastric applications
(2E)-1-[3-(2-Chlorophenyl)prop-2-enyl]piperazine 2-methoxyphenyl; 4-(3-phenyl-2-propenyl) Antibacterial (Gram-positive/-negative) ~2.9 Inhibits bacterial growth
GBR 12909 1-(bis(4-fluorophenyl)methoxyethyl); 4-(3-phenylpropyl) Dopamine reuptake inhibitor 6.0 Neuropharmacology

*LogP values estimated via computational tools or experimental data from references.

Key Observations :

  • The 2,6-dimethyl groups in the target compound reduce lipophilicity compared to flunarizine and cinnarizine, which have bulky aryl substituents .
  • The 1-oxopropyl group introduces a polar ketone, distinguishing it from analogues with alkyl or aryloxy substituents (e.g., GBR 12909’s methoxyethyl group) .

Key Observations :

  • The cinnamyl group in the target compound is associated with antibacterial activity in structurally similar derivatives (e.g., MIC of 8 µg/mL for S. aureus in ) .
  • Flunarizine’s bis(4-fluorophenyl)methyl group is critical for calcium channel binding, while the target’s 2,6-dimethyl groups may redirect activity toward other targets .

Metabolic Stability

  • Flunarizine undergoes oxidative metabolism at the propenyl group and N-demethylation .
  • The 1-oxopropyl group could be metabolized to a carboxylic acid, altering solubility and excretion .

Preparation Methods

Molecular Architecture and Key Properties

The compound’s structure (C₁₈H₂₆N₂O) comprises a piperazine ring with three distinct substituents (Figure 1):

  • 1-position : Propionyl group (-COCH₂CH₃), introduced via acylation.
  • 4-position : E-configured cinnamyl group (-CH₂CH=CHC₆H₅), added through nucleophilic substitution.
  • 2- and 6-positions : Methyl groups (-CH₃), inherent to the starting material, 2,6-dimethylpiperazine.

The E-stereochemistry of the cinnamyl moiety is critical for optimizing hydrophobic interactions in receptor binding, as demonstrated in µ-opioid receptor studies.

Table 1: Molecular Properties

Property Value Source
Molecular Formula C₁₈H₂₆N₂O
Molecular Weight 286.4 g/mol
IUPAC Name 1-[2,6-Dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one
XLogP3 3.0
Rotatable Bonds 4

Synthesis Methods

Two-Step Alkylation-Acylation Approach

The most widely reported synthesis involves sequential alkylation and acylation (Figure 2):

Step 1: Piperazine Alkylation

Reagents : 2,6-Dimethylpiperazine, cinnamyl chloride, lithium hydride (LiH).
Mechanism : Nucleophilic substitution at the piperazine’s secondary amine.
Conditions :

  • Solvent: Dimethylformamide (DMF) at 25°C.
  • Base: LiH neutralizes HCl byproduct.
  • Yield: ~85–92%.
Step 2: Propionylation

Reagents : 4-Cinnamyl-2,6-dimethylpiperazine, propionyl chloride.
Mechanism : Acylation of the primary amine at the 1-position.
Conditions :

  • Solvent: DMF at 0–5°C to minimize side reactions.
  • Base: Triethylamine (TEA).
  • Yield: ~78–84%.

Table 2: Optimization of Reaction Parameters

Parameter Alkylation Acylation
Temperature 25°C 0–5°C
Reaction Time 3 hours 2 hours
Solvent DMF DMF
Base LiH TEA

Alternative Routes

Bromoacetyl Intermediate Method

A patent-derived method adapts bromoacetyl intermediates for piperazine functionalization:

  • Bromoacetylation : React 2,6-dimethylpiperazine with bromoacetyl bromide.
  • Cinnamyl Introduction : Substitute bromide with cinnamyl Grignard reagent.
    Advantage : Higher regioselectivity for the 4-position.
    Limitation : Requires stringent anhydrous conditions.
One-Pot Synthesis

Pilot-scale studies suggest a one-pot approach using excess piperazine to drive both alkylation and acylation simultaneously. However, yields remain suboptimal (≤65%) due to competing side reactions.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

  • ¹H-NMR (600 MHz, DMSO-d₆) :
    • δ 7.32–7.44 (m, 5H, aromatic protons).
    • δ 6.52 (d, J = 15.9 Hz, 1H, trans-vinylic proton).
    • δ 3.21–3.45 (m, 4H, piperazine ring).
    • δ 1.12 (t, J = 7.3 Hz, 3H, propionyl methyl).
  • ¹³C-NMR :
    • δ 167.81 (C=O, propionyl).
    • δ 128.46 (C=C, cinnamyl).
    • δ 52.76 (piperazine C-2/C-6).

Infrared Spectroscopy (IR) :

  • 1654 cm⁻¹: C=O stretch (propionyl).
  • 1627 cm⁻¹: C=C aromatic stretch.

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₈H₂₆N₂O: 286.2045 [M]⁺.
  • Observed: 286.2043 [M]⁺.

Reaction Optimization and Challenges

Stereochemical Control

The E-configuration of the cinnamyl group is thermodynamically favored during alkylation due to reduced steric hindrance. Polar solvents (e.g., DMF) stabilize the transition state, achieving >95% E-isomer yield.

Purification Strategies

  • Crystallization : Ethanol/water mixtures (7:3) yield 90% pure product.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves acylation byproducts.

Table 3: Purity Assessment

Method Purity (%) Source
HPLC (C18 column) 98.5
GC-MS 97.2

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-dimethyl-1-(1-oxopropyl)-4-(3-phenyl-2-propenyl)piperazine, and what reagents/conditions are critical for yield optimization?

  • Methodology : Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • N-Alkylation : Reacting piperazine precursors with alkyl halides (e.g., propargyl bromide) in polar aprotic solvents (DMF, DCM) with a base (K₂CO₃) at room temperature, monitored by TLC .

  • Acylation : Introducing the 1-oxopropyl group via reaction with propionyl chloride in the presence of a catalyst (e.g., CuSO₄·5H₂O and sodium ascorbate for click chemistry) .

  • Key Conditions : Maintain inert atmosphere (N₂/Ar), control reaction time (6–12 hours), and purify via silica gel chromatography (ethyl acetate/hexane gradients) .

    • Data Table : Common Reagents and Conditions
StepReagentsSolventTemperatureReaction TimeYield Range
AlkylationPropargyl bromide, K₂CO₃DMFRT6–7 h60–75%
AcylationPropionyl chloride, CuSO₄DCM/H₂ORT2–4 h50–65%

Q. How can researchers structurally characterize this compound, and which analytical techniques are most reliable?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 2,6-positions, propenyl chain geometry) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion verification (expected m/z ~342.3) .
  • X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are synthesized .

Advanced Research Questions

Q. What strategies address contradictions in reported pharmacological activity data for piperazine derivatives with similar substituents?

  • Case Study : Piperazine-based kinase inhibitors (e.g., ) show variability in IC₅₀ values due to substituent electronic effects.

  • Hypothesis Testing : Compare 1-oxopropyl vs. acetyl groups on piperazine’s nitrogen; the former may enhance lipophilicity and membrane permeability .
  • Experimental Design :

Synthesize analogs with varying acyl chains.

Test in vitro kinase inhibition assays (e.g., tyrosine kinases).

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